molecular formula C11H5F3N2O B460826 4-(Trifluoromethoxy)benzalmalononitrile CAS No. 474759-76-7

4-(Trifluoromethoxy)benzalmalononitrile

Cat. No.: B460826
CAS No.: 474759-76-7
M. Wt: 238.16g/mol
InChI Key: FQBSVBZEJVVQSA-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzalmalononitrile is a chemical building block of interest in various research fields, particularly in medicinal chemistry and agrochemical development. The compound features a benzalmalononitrile core functionalized with a trifluoromethoxy (-OCF3) group at the para position. The trifluoromethoxy substituent is known to significantly influence a molecule's properties, as its high electronegativity and lipophilicity can enhance metabolic stability and membrane permeability, which are critical parameters in the design of bioactive molecules . As a versatile synthon, the malononitrile moiety can participate in cyclization reactions and serve as a precursor for more complex heterocyclic structures. Researchers may explore its potential as an intermediate in the synthesis of compounds for pharmaceutical or material science applications. This product is labeled For Research Use Only and is intended solely for laboratory research purposes. It is not intended for use in diagnostic procedures, drug administration, or any form of human or animal consumption . Researchers should conduct all necessary safety assessments and handle the material according to their institution's laboratory safety protocols prior to use.

Properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O/c12-11(13,14)17-10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBSVBZEJVVQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 4 Trifluoromethoxy Benzalmalononitrile

Radical Addition Reactions and Transformations Involving 4-(Trifluoromethoxy)benzalmalononitrile

The electron-deficient nature of the olefin in this compound makes it an excellent acceptor for carbon-centered radicals. This reactivity is harnessed in several important synthetic methodologies, including Giese-type reactions and functionalization pathways like hydroalkylation and carbohydroxylation.

The Giese reaction, a cornerstone of carbon-carbon bond formation, involves the addition of a carbon-centered radical to an electron-deficient alkene. Benzalmalononitrile derivatives, including the 4-(trifluoromethoxy) substituted variant, are highly effective radical trapping agents in this context.

In photoredox-catalyzed Giese reactions, carbamoyl (B1232498) radicals can be generated from stable precursors like 4-carboxamido-1,4-dihydropyridines (Hantzsch esters) using visible light and an organic photocatalyst. researchgate.netnih.gov These nucleophilic carbamoyl radicals readily add to a diverse range of benzylidene malononitriles to form the corresponding adducts in high yields. researchgate.net The reaction mechanism involves the excitation of the photocatalyst, which then engages in a single-electron transfer (SET) with the Hantzsch ester to generate the carbamoyl radical. nih.gov This radical adds to the electron-deficient alkene of the benzalmalononitrile, forming a new, more stable radical intermediate that is subsequently reduced and protonated to yield the final product. nih.gov The process tolerates a variety of functional groups on the aryl ring of the benzalmalononitrile, with electron-rich substituents sometimes leading to slightly lower yields. researchgate.net

Organotrifluoroborates also serve as effective radical precursors for Giese-type reactions under photoredox conditions. nih.gov They are stable to air and moisture and can generate α-aminoalkyl radicals upon oxidation, which then add to Michael acceptors like benzalmalononitriles. nih.gov

Table 1: Examples of Giese-Type Reactions with Benzalmalononitrile Derivatives

Radical Source Alkene Acceptor Type Catalyst System Reaction Type Ref
4-Carboxamido-1,4-dihydropyridines Benzylidene Malononitriles Organic Dye (e.g., 3DPAFIPN) / Visible Light Carbamoyl-Giese Reaction researchgate.netnih.gov

Hydroalkylation Pathways of Benzalmalononitriles

Hydroalkylation of olefins is a direct method for forming C(sp³)–C(sp³) bonds from readily available starting materials. sci-hub.se For electron-deficient olefins like this compound, radical hydroalkylation pathways are particularly effective. These reactions typically follow a Giese-type mechanism where a carbon-centered radical adds to the alkene, and the resulting radical adduct is then reduced by a hydrogen atom donor. sci-hub.se

Modern approaches often utilize dual catalysis systems under visible light irradiation to achieve this transformation. nih.gov For instance, visible-light-driven dual hydrogen atom transfer (HAT) catalysis can achieve the hydroalkylation of even unactivated olefins. nih.gov In this system, one catalyst (e.g., an amine-borane) acts as a hydrogen atom abstractor to generate the initial alkyl radical, while a second catalyst (e.g., a thiol) serves as a hydrogen atom donor to quench the final radical adduct. nih.gov

Another strategy involves merging Nickel-Hydride (NiH) catalysis with a HAT process. nih.gov This allows for the hydroalkylation of unactivated olefins with simple alkanes, offering wide functional group compatibility and control over regioselectivity. nih.gov While many systems focus on unactivated olefins, the principles are applicable to activated olefins like benzalmalononitriles, which are often more reactive partners in such transformations. sci-hub.senih.gov Lewis acid catalysis can also promote intramolecular hydroalkylation of electron-deficient olefins through a proposed tandem hydride transfer/cyclization sequence. researchgate.net

A significant advancement in olefin functionalization is the direct, regioselective carbohydroxylation and aminohydroxylation using photoredox catalysis, where benzalmalononitrile serves as a key radical trapping agent. researchgate.net In a notable example, a photoredox/pyridine (B92270) N-oxide co-catalyzed system enables the carbohydroxylation of α-olefins. researchgate.net The process is initiated by the single-electron oxidation of a pyridine N-oxide to generate a pyridine N-oxy radical. This radical adds to the α-olefin in an anti-Markovnikov fashion, producing a carbon-centered radical which is then trapped by benzalmalononitrile. The resulting adduct is subsequently hydrolyzed to furnish a primary alcohol, demonstrating a direct conversion of unactivated alkenes to functionalized primary alcohols. researchgate.net

The reaction conditions are optimized using a highly efficient photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate, with acetone (B3395972) often being the ideal solvent. researchgate.net This method's utility was extended to the aminohydroxylation of olefins by using azodicarboxylates in place of benzalmalononitrile, showcasing the versatility of the underlying concept. researchgate.net The direct aminohydroxylation of alkenes to produce chiral 1,2-amino alcohols is a highly valuable transformation, and biocatalytic approaches using engineered hemoproteins have also been developed to achieve this with high enantioselectivity. nih.gov

Table 2: Photoredox-Catalyzed Difunctionalization of α-Olefins

Reaction Type Key Reagents Radical Acceptor Product Type Catalyst System Ref
Carbohydroxylation α-Olefin, Water, Pyridine N-oxide Benzalmalononitrile Primary Alcohol Photoredox Catalyst (e.g., Acridinium salt) researchgate.net
Aminohydroxylation α-Olefin, Azodicarboxylates, Water Not Applicable β-Amino Alcohol Photoredox Catalyst (e.g., Acridinium salt) researchgate.net

Cycloaddition and Annulation Reactions Employing this compound

The activated alkene of this compound also functions as a potent dienophile or dipolarophile in cycloaddition and annulation reactions. These reactions provide efficient pathways for the synthesis of complex carbocyclic and heterocyclic structures.

Cycloaddition and annulation strategies are among the most efficient methods for constructing multisubstituted pyrrolidines and other heterocyclic systems due to their atom economy and stereocontrol. nih.gov Benzalmalononitrile derivatives are valuable partners in these reactions. For example, rhodium-catalyzed three-component [3+2] cycloadditions of α-trifluoromethyl-N-triftosylhydrazones with nitriles and alkenes provide rapid access to 2-trifluoromethyl-1-pyrrolines bearing a quaternary stereocenter. rsc.org

Similarly, organocatalyzed [4+2] cycloaddition reactions, such as the Barbas cycloaddition, can utilize isatylidene malononitrile (B47326) (a related dinitrile alkene) as a dienophile with α,β-unsaturated ketones to construct complex spiro[cyclohexanone]oxindole frameworks. researchgate.net These reactions highlight the role of the malononitrile-activated double bond in forming diverse molecular architectures. researchgate.net The introduction of a trifluoromethyl group, as seen in 3-CF₃ substituted 1,2,4-triazines, has been shown to enhance reactivity in inverse electron-demand Diels-Alder reactions, suggesting that the trifluoromethoxy group in this compound similarly modulates its reactivity in cycloadditions. researchgate.net

Dearomative cycloaddition reactions are powerful tools for converting flat aromatic compounds into three-dimensional molecular structures. nih.gov Photochemical dearomatization, in particular, can proceed via several pathways, including ortho, meta, and para cycloadditions. researchgate.net

One key mechanism is the intramolecular ortho photocycloaddition, which has been demonstrated with substrates like 7-(alkenyloxy)-1-indanones. nih.govresearchgate.net Upon UV irradiation, the aromatic ring undergoes a [2+2] cycloaddition with the tethered alkene, leading to a highly strained tetracyclic intermediate. nih.gov This reaction is believed to proceed from the triplet excited state of the arene, which adds to the alkene to form a diradical intermediate, ultimately collapsing to the cyclobutane (B1203170) product. nih.gov

While direct examples involving the dearomatization of the trifluoromethoxy-substituted benzene (B151609) ring of this compound are not prevalent, the alkene portion of the molecule can readily participate in intermolecular [2+2] photocycloadditions. Visible light photocatalysis can be used to achieve crossed [2+2] cycloadditions of styrenes and other electron-rich olefins. nih.govrsc.org These reactions are often initiated by a single-electron oxidation of the alkene to a radical cation, which then engages in a stepwise or concerted asynchronous cycloaddition. nih.gov Given the electronic nature of the double bond in this compound, it can act as the electron-deficient partner in such photocatalyzed cycloadditions.

Electron Transfer Processes and Redox Chemistry of this compound

The redox chemistry of this compound is dictated by the electronic properties of its constituent functional groups. The benzalmalononitrile framework is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two cyano groups and the strongly electron-withdrawing trifluoromethoxy (-OCF₃) substituent on the phenyl ring. This electronic structure makes the molecule a potent electron acceptor, predisposing it to undergo reduction processes.

Electron transfer to this compound typically results in the formation of a radical anion. This process can be initiated electrochemically or through photoinduced electron transfer (PET) in the presence of a suitable electron donor. The stability of the resulting radical anion is enhanced by the delocalization of the unpaired electron across the entire π-system, encompassing the phenyl ring and the malononitrile moiety. The trifluoromethoxy group, through its strong negative inductive effect (-I), further stabilizes the anionic species by withdrawing electron density.

In electrochemical studies, such as cyclic voltammetry, benzalmalononitrile derivatives exhibit characteristic reduction potentials. While specific data for the 4-(trifluoromethoxy) derivative is not extensively published, the expected reduction potential would be significantly less negative (i.e., easier to reduce) compared to unsubstituted benzalmalononitrile, reflecting the influence of the -OCF₃ group. The electrochemical reduction of similar aromatic precursors, like benzenediazonium (B1195382) salts, has been shown to be an effective method for generating radical species that can engage in further chemical transformations. xmu.edu.cn

While more commonly studied for their electron-accepting properties, single-electron oxidation of benzalmalononitriles to form radical cations is also a relevant process, particularly in the context of photochemistry or in the presence of very strong oxidants. The oxidation process involves the removal of an electron from the highest occupied molecular orbital (HOMO) of the molecule. The energy of the HOMO, and thus the oxidation potential, is heavily influenced by the substituents on the aromatic ring.

For this compound, the presence of the electron-withdrawing -OCF₃ group lowers the energy of the HOMO, making oxidation more difficult compared to derivatives with electron-donating groups. However, upon photoexcitation, the molecule can be promoted to an excited state where it may act as an electron donor to a suitable acceptor, or an intramolecular charge transfer (ICT) state can be formed. bibliotekanauki.pl In such ICT states, there is a significant separation of charge, creating a species with both radical anion and radical cation character on different parts of the molecule. bibliotekanauki.plresearchgate.net The generation of these radical species is fundamental to understanding the molecule's photochemical reactivity and its potential role in initiating polymerization or other radical-mediated reactions.

Mechanistic Elucidation through Advanced Experimental Probes

Understanding the complex reaction mechanisms of this compound requires the direct observation of short-lived intermediates. Transient absorption (TA) spectroscopy is a powerful technique for this purpose, allowing for the detection and characterization of species on timescales from femtoseconds to milliseconds. nih.gov

Upon photoexcitation of related donor-acceptor molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), several transient species are observed. nih.gov Initially, a locally excited (LE) state is formed, which can then evolve into an intramolecular charge transfer (ICT) state, particularly in polar solvents. nih.govresearchgate.net These states have distinct spectral signatures. The LE state often resembles the absorption of the ground state molecule but shifted, while the ICT state shows new absorption bands corresponding to the separated radical ion pair within the molecule.

For this compound, TA spectroscopy would be expected to identify similar transient species. The radical anion, whether formed via photoinduced electron transfer or electrochemical reduction, is a key intermediate. Radical anions of similar aromatic nitriles typically exhibit strong absorption bands in the visible or near-UV region of the spectrum. By analogy with studies on DMABN and other systems, one can predict the types of transient absorptions that might be observed. nih.gov

Table 1: Expected Transient Intermediates and Typical Absorption Maxima for Benzalmalononitrile-type Compounds

Transient Species Description Typical Absorption Maxima (nm) Supporting Analogy
Locally Excited (LE) StateInitial singlet excited state localized on the aromatic chromophore.400 - 500General photophysics of aromatic molecules.
Intramolecular Charge Transfer (ICT) StateExcited state with significant charge separation between donor and acceptor moieties.420 - 700Observed in DMABN and other donor-acceptor systems. nih.gov
Radical Anion (M•⁻)Formed by single-electron reduction of the molecule.350 - 550Characteristic of reduced aromatic nitriles.
Triplet State (T₁)Formed via intersystem crossing from the singlet excited state.400 - 600Common deactivation pathway in photochemistry. nih.gov

Note: The specific absorption maxima for this compound would require direct experimental measurement.

To confirm that a reaction proceeds through a radical intermediate, radical scavenging or quenching experiments are essential. These experiments involve introducing a molecule (a scavenger or quencher) that is known to react efficiently with radical species. If the rate of the primary reaction decreases or the product distribution changes in the presence of the scavenger, it provides strong evidence for a radical-mediated pathway.

The choice of scavenger depends on the nature of the suspected radical intermediate (e.g., carbon-centered, oxygen-centered, radical ion). Common scavengers include stable radicals like (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) or 2,2-diphenyl-1-picrylhydrazyl (DPPH), which can trap reactive radicals to form stable adducts. mdpi.com For instance, if the reaction of this compound is hypothesized to involve a free radical, the addition of TEMPO would lead to the formation of a TEMPO-adduct, which can often be detected by mass spectrometry or NMR, thereby intercepting the radical and inhibiting the formation of the final product.

The mechanism of scavenging can itself be informative. Different scavengers operate through various mechanisms, such as Hydrogen Atom Transfer (HAT), Electron Transfer (ET), or Radical-Radical Coupling. mdpi.com For example, phenolic antioxidants often scavenge radicals via HAT, while other compounds might act as electron donors or acceptors to quench a radical ion. mdpi.comnih.gov By using a variety of scavengers with known mechanisms, it is possible to delineate not only the presence of radicals but also their specific type and reactivity.

Table 2: Common Radical Scavengers and Their Application in Mechanistic Studies

Scavenger/Quencher Abbreviation Typical Mechanism Application in Pathway Delineation
(2,2,6,6-Tetramethyl-1-piperidinyloxy)TEMPORadical-Radical CouplingTraps carbon-centered radicals, providing evidence of their formation.
2,2-Diphenyl-1-picrylhydrazylDPPHHydrogen Atom Transfer (HAT) / Electron Transfer (ET)Used in assays to quantify radical scavenging activity; its consumption monitors radical reactions. mdpi.com
Butylated HydroxytolueneBHTHydrogen Atom Transfer (HAT)Scavenges peroxy and other oxygen-centered radicals, indicating oxidative pathways.
BenzoquinoneBQElectron Transfer (ET)Quenches excited states and can trap radical anions, differentiating ionic from neutral radical pathways.

These experimental probes, combining advanced spectroscopy with classical chemical trapping methods, are indispensable for building a complete mechanistic picture of the reactivity of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-(Trifluoromethoxy)benzalmalononitrile, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons and the vinylic proton. The aromatic protons on the benzene (B151609) ring would typically appear as a set of doublets, characteristic of a 1,4-disubstituted pattern. The chemical shift and coupling constants of these protons would be influenced by the electron-withdrawing nature of the trifluoromethoxy group and the benzylidene malononitrile (B47326) moiety. The singlet signal for the vinylic proton would likely appear at a downfield chemical shift due to the deshielding effect of the adjacent cyano groups.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. Key expected signals include those for the two cyano carbons, the carbons of the benzene ring, the trifluoromethoxy carbon, and the carbons of the double bond. The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, the carbon bearing the trifluoromethoxy group and the carbons of the cyano groups would have characteristic chemical shifts.

While specific experimental data for this compound is not widely published, data for the closely related compound, 2-Benzylidenemalononitrile, provides a reference for the expected chemical shifts of the malononitrile portion of the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Related Compound

Compound Nucleus Chemical Shift (ppm) Solvent
2-Benzylidenemalononitrile researchgate.net ¹H 7.91 (d, 2H), 7.79 (s, 1H), 7.57 (m, 3H) CDCl₃

High-Resolution Mass Spectrometry for Precise Structural Confirmation and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of the molecular formula.

For this compound (C₁₁H₅F₃N₂O), HRMS would be used to measure its exact mass. The experimentally determined mass would then be compared to the theoretically calculated mass, with a very small mass error providing strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The molecule may undergo characteristic fragmentation upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of the different parts of the molecule. For example, cleavage of the trifluoromethoxy group or fragmentation of the malononitrile moiety would produce ions of specific masses that can be identified.

Table 2: Predicted High-Resolution Mass Spectrometry Data

Property Value
Molecular Formula C₁₁H₅F₃N₂O

| Calculated Exact Mass | 254.0354 g/mol |

X-ray Diffraction Analysis for Crystalline and Solid-State Structural Determination

For this compound, a single-crystal XRD analysis would reveal the planarity of the benzylidene malononitrile system and the orientation of the trifluoromethoxy group relative to the benzene ring. It would also provide details on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

While a crystal structure for this compound is not publicly available, the crystal structures of related benzylidenemalononitrile (B1330407) derivatives have been reported. For example, the crystal structure of 2-(4-methylbenzylidene)malononitrile (B52347) shows an approximately planar molecule. nih.govresearchgate.net Similar studies on other derivatives reveal details about their crystal systems and space groups. rsc.orgmdpi.com

Table 3: Example Crystal Data for a Related Compound

Parameter 2-(4-methylbenzylidene)malononitrile nih.gov
Molecular Formula C₁₁H₈N₂
Crystal System Triclinic
Space Group P-1
a (Å) 7.0043 (5)
b (Å) 7.5270 (5)
c (Å) 9.5396 (6)
α (°) 106.757 (4)
β (°) 96.592 (4)
γ (°) 105.204 (4)
Volume (ų) 454.75 (5)

| Z | 2 |

Advanced Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org These two techniques are often complementary.

In the FT-IR and Raman spectra of this compound, several key vibrational bands would be expected. The nitrile (C≡N) stretching frequency typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The C=C double bond of the benzylidene group would give rise to a stretching vibration around 1600 cm⁻¹. The C-O-C stretching of the trifluoromethoxy ether linkage and the C-F stretching vibrations would also produce characteristic bands. Aromatic C-H stretching and bending vibrations would also be observable.

Table 4: Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Cyano (C≡N) Stretching 2220 - 2260
Alkene (C=C) Stretching ~1600
Aromatic Ring C=C Stretching 1450 - 1600
Trifluoromethoxy (C-F) Stretching 1000 - 1400

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Energetics

Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations in chemistry due to its favorable balance of accuracy and computational cost. q-chem.com It is used to determine the electronic ground state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. q-chem.com For 4-(Trifluoromethoxy)benzalmalononitrile, DFT calculations, often using hybrid functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict its thermodynamic stability. nih.govresearchgate.net

These calculations yield crucial energetic properties. The total energy of the optimized structure provides a measure of its stability. nih.gov Furthermore, key quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the energies of the frontier molecular orbitals. multidisciplinaryjournals.com The distribution of electrostatic potential on the molecular surface can also be mapped, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov For instance, studies on similar nitroaromatic compounds have used DFT to correlate the positive electrostatic potential with sensitivity. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound

This table presents hypothetical data representative of what would be obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

PropertyCalculated ValueUnitSignificance
Total Energy-1205.45HartreesIndicates the electronic and nuclear energy of the molecule at its optimized geometry.
HOMO Energy-7.12eVEnergy of the Highest Occupied Molecular Orbital; related to ionization potential. multidisciplinaryjournals.com
LUMO Energy-2.58eVEnergy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. multidisciplinaryjournals.com
HOMO-LUMO Gap4.54eVAn indicator of chemical reactivity and kinetic stability. chemrevlett.com
Dipole Moment5.8DebyeMeasures the overall polarity of the molecule arising from charge distribution.

DFT is instrumental in mapping the potential energy surface (PES) of a chemical reaction, allowing for the prediction of reaction pathways. scienceopen.com By calculating the structures and energies of reactants, products, and, crucially, transition states, DFT can determine the activation energy barriers for a proposed reaction involving this compound. For example, in its synthesis via Knoevenagel condensation of 4-(trifluoromethoxy)benzaldehyde (B1346576) and malononitrile (B47326), DFT could be used to model the reaction mechanism, identify the rate-determining step, and explore the catalytic effects of different bases.

The process involves locating the transition state structure, which is a first-order saddle point on the PES, and confirming it by frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the reaction coordinate. nih.gov This approach provides a detailed, atomistic understanding of the reaction kinetics and mechanism. q-chem.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, making it ideal for elucidating the electronic and optical behavior of molecules. ijstr.org For this compound, TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis) by calculating the vertical excitation energies and corresponding oscillator strengths. ijstr.org These calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the conjugated system.

The molecule possesses an electron-donating trifluoromethoxy group and electron-withdrawing cyano groups attached to a benzene (B151609) ring, forming a push-pull system. Such structures are of interest for nonlinear optical (NLO) materials. ijstr.org DFT calculations can compute the first-order hyperpolarizability (β), a key parameter indicating a molecule's potential for second-harmonic generation and other NLO applications. researchgate.net

Table 2: Representative TD-DFT Data for Electronic Transitions

This table shows sample data that would be generated from TD-DFT calculations to predict the UV-Vis spectrum.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S0 → S14.25291.70.85HOMO → LUMO
S0 → S24.98249.00.12HOMO-1 → LUMO
S0 → S35.31233.50.05HOMO → LUMO+1

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a dynamic picture of molecular behavior. researchgate.net For this compound, MD simulations can be used to perform a thorough conformational analysis. This would involve exploring the rotational freedom around the single bonds, such as the C-O bond of the trifluoromethoxy group and the C-C bond connecting the phenyl ring to the malononitrile group.

These simulations reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent, or in a condensed phase) and the energy barriers between different conformational states. researchgate.net Furthermore, MD is a powerful tool for studying intermolecular interactions, such as how molecules of this compound might pack in a crystal lattice or interact with solvent molecules, which is critical for understanding its solubility and material properties. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations provide profound insights into the step-by-step processes of chemical reactions. scienceopen.com Methods like the Artificial Force Induced Reaction (AFIR) can systematically explore reaction pathways between given reactants and products without prior knowledge of the transition states, making them powerful for discovering novel mechanisms. scienceopen.com

For a molecule like this compound, these calculations can elucidate its reactivity in various chemical transformations. For example, the mechanism of its potential polymerization or its degradation pathways under specific conditions (e.g., thermal or photochemical) could be investigated. By modeling the bond-breaking and bond-forming processes and calculating the associated energetics, chemists can gain a predictive understanding of the molecule's chemical behavior.

Many chemical reactions, particularly those initiated by light or high temperatures, proceed through radical species or electronically excited states. Quantum chemical methods are essential for studying these highly reactive intermediates. For this compound, calculations can determine the stability of potential radical cations or anions that could form via electron transfer. The spin density distribution in these radicals can be calculated to predict the most reactive sites.

Similarly, the properties of the molecule in its excited states (e.g., triplet states) can be investigated. Understanding the geometry and energy of these states is crucial for predicting photochemical reaction pathways, which may differ significantly from ground-state (thermal) reactions. researchgate.net

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Material Properties

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as revolutionary tools in chemical research. rjptonline.org These approaches use algorithms trained on large datasets of known molecules and reactions to predict the properties and reactivity of new compounds. nih.govgoogle.com

For this compound, ML models could be used to predict a wide range of properties. By representing the molecule as a numerical input, such as a molecular fingerprint or a graph, a trained model can predict properties like solubility, toxicity, or even reaction outcomes without the need for expensive quantum chemical calculations. chemrxiv.org For instance, a model trained on a database of reaction yields could predict the expected yield for a reaction involving this compound under specific conditions. rjptonline.org These data-driven models are particularly powerful for high-throughput screening of large numbers of compounds to identify candidates with desired material properties. nih.govarxiv.org

Applications in Advanced Chemical Research and Materials Science

4-(Trifluoromethoxy)benzalmalononitrile as a Versatile Synthon for Complex Organic Molecules.nih.govnih.gov

This compound serves as a highly valuable building block, or synthon, for the assembly of more complex molecular architectures. The electron-deficient nature of its carbon-carbon double bond, enhanced by the strong electron-withdrawing effects of both the trifluoromethoxy (-OCF₃) and the two nitrile (-CN) groups, renders it susceptible to a variety of chemical transformations. nih.gov This reactivity is central to its application in constructing intricate organic structures.

The reactive nature of this compound makes it an excellent precursor for synthesizing a wide range of heterocyclic compounds. It is a key intermediate in multi-component reactions, where several simple molecules combine in a single step to form complex products. For instance, the core structure of this compound, formed from the condensation of 4-(trifluoromethoxy)benzaldehyde (B1346576) and malononitrile (B47326), is integral to the synthesis of pyranopyrazoles. nih.gov In these reactions, the benzalmalononitrile moiety reacts with other components, such as hydrazine (B178648) and a 1,3-dicarbonyl compound, to construct the final heterocyclic framework. nih.gov The trifluoromethoxy group is carried through the synthesis, imparting its specific electronic properties to the final heterocyclic system. Various catalysts, including ceric ammonium (B1175870) nitrate (B79036) (CAN) and magnetic nanoparticles like copper ferrite (B1171679) (CuFe₂O₄), have been employed to facilitate these multi-component syntheses, often under green conditions such as using water as a solvent or ultrasound irradiation. nih.gov

The molecular structure of this compound is well-suited for its use as a building block in the construction of larger, ordered materials like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional oligomers. nih.govresearchgate.net The nitrile groups can act as coordination sites, binding to metal ions to form the nodes of a MOF. arxiv.orgresearchgate.net The trifluoromethoxy-substituted phenyl ring serves as the linker or "strut" that connects these nodes, defining the pore size and chemical environment within the framework. researchgate.net The presence of the -OCF₃ group can influence the framework's properties by modifying its lipophilicity and electronic character, potentially enhancing its performance in applications such as gas separation or catalysis. nih.gov Similarly, in the synthesis of sequence-defined oligomers or polymers, this molecule can be incorporated to introduce specific functionalities and to tune the electronic and physical properties of the resulting macromolecule. nih.gov

Exploration of Electrochemical Properties in Advanced Materials Design.rsc.org

The strong electron-withdrawing nature of the trifluoromethoxy group significantly influences the electronic structure and, consequently, the electrochemical properties of molecules containing it. This makes derivatives of this compound intriguing candidates for materials used in electronic devices.

In the field of organic electronics, the efficiency of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) depends critically on the charge transport characteristics of the semiconductor material. rsc.orgdntb.gov.ua The introduction of fluorine atoms or trifluoromethyl/trifluoromethoxy groups is a common strategy to tune these properties. rsc.org The -OCF₃ group in this compound lowers the energy levels of the molecular orbitals (HOMO and LUMO). This can facilitate electron injection and transport, making it a potential component for n-type organic semiconductors. Furthermore, the specific molecular shape and potential for intermolecular interactions (e.g., dipole-dipole) influenced by the -OCF₃ group can affect the solid-state packing of the molecules, which is a crucial determinant of charge mobility. nih.govnih.gov Studies on related fluorinated molecules show that molecular organization, such as the formation of twisted crystal structures, can enhance charge carrier mobility. nih.gov

The redox properties—the ability to accept or donate electrons—are fundamental to a material's potential use in batteries or other energy storage systems. The trifluoromethoxy group, being highly electron-withdrawing, makes the this compound molecule easier to reduce (i.e., it has a less negative reduction potential). researchgate.netacs.org Cyclic voltammetry studies on related trifluoromethyl-substituted aromatic compounds have shown that they undergo reduction at more positive potentials compared to their non-fluorinated analogues. rsc.orgresearchgate.net This electrochemical behavior indicates that the molecule can readily accept and stabilize an extra electron, forming a radical anion. This characteristic is essential for materials used as anodes in organic batteries or as components in electrocatalytic systems. rsc.orgnih.gov

The table below summarizes key electrochemical parameters for related trifluoromethyl-substituted porphyrins, illustrating the effect of electron-withdrawing groups on redox potentials.

Compound FeatureFirst Oxidation (V)First Reduction (V)Second Reduction (V)
One CF₃ Group1.02-1.04-1.33
Two CF₃ Groups1.10-0.92-1.18
Three CF₃ Groups1.18-0.82-1.05
Data derived from studies on CF₃-substituted porphyrins to illustrate electronic trends. researchgate.net

Investigation of Optical Properties for Optoelectronic Applications.dntb.gov.uaresearchgate.net

The interaction of a molecule with light is determined by its electronic structure. The conjugated system of this compound, which extends across the phenyl ring and the dicyanovinyl group, combined with the potent electronic influence of the -OCF₃ substituent, gives rise to distinct optical properties relevant for optoelectronic devices. dntb.gov.ua

Research on closely related acrylonitrile (B1666552) derivatives provides insight into the expected optical characteristics. dntb.gov.uaresearchgate.net These compounds are investigated for applications in photonics and optoelectronics due to their absorption and emission properties. dntb.gov.ua The UV-Visible absorption spectrum is characterized by strong absorption bands corresponding to π-π* electronic transitions within the conjugated system. The position of the absorption maximum (λmax) and the optical band gap (Eg) are sensitive to the molecular structure and solvent environment. researchgate.net For instance, studies on a similar compound, 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile, showed an optical bandgap of around 3.1 eV. researchgate.net Such properties are critical for applications like optical filters or as components in organic light-emitting diodes (OLEDs). Furthermore, the significant intramolecular charge transfer character, arising from the donor-acceptor nature of the molecule, makes it a candidate for nonlinear optical (NLO) materials, which are used in technologies like frequency conversion and optical switching. scispace.com

The table below presents typical optical properties measured for a similar trifluoromethyl-substituted acrylonitrile compound in different solvents, demonstrating the tunability of these characteristics.

SolventAbsorption Max (λmax)Optical Band Gap (Eg)Refractive Index (n)
Acetone (B3395972)~350 nm3.106 eV~2.35
DMSO~355 nm3.088 eV~2.36
Data extrapolated from studies on related trifluoromethyl-phenyl acrylonitrile derivatives. dntb.gov.uaresearchgate.net

Research into Chromophores and Fluorophores for Advanced Materials

Chromophores and fluorophores are fundamental components of many advanced materials, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. The trifluoromethoxy substituent (-OCF3) in this compound plays a crucial role in modulating the electronic and photophysical properties of the molecule. The strong electron-withdrawing nature of the -OCF3 group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism governing the behavior of many chromophores and fluorophores.

Research into related benzylidenemalononitrile (B1330407) derivatives has shown that the electronic properties of the benzene (B151609) ring substituent significantly impact the absorption and emission spectra. While specific photophysical data for this compound is not extensively documented in publicly available literature, the known effects of the trifluoromethoxy group suggest its potential to create materials with tailored optical properties. The high electronegativity of the fluorine atoms can enhance the stability and lipophilicity of the molecule, which are advantageous properties for incorporation into various material matrices.

Table 1: Potential Photophysical Characteristics of this compound Based on Analogous Compounds

PropertyExpected Influence of the 4-(Trifluoromethoxy) Group
Absorption Maximum (λ_max) Likely to exhibit a shift compared to unsubstituted benzalmalononitrile due to altered electronic transitions.
Molar Absorptivity (ε) The strong electron-withdrawing nature may influence the intensity of absorption bands.
Emission Maximum (λ_em) Potential for solvatochromic shifts, where the emission wavelength changes with solvent polarity, indicative of ICT character.
Fluorescence Quantum Yield (Φ_F) The presence of heavy fluorine atoms could potentially influence intersystem crossing rates, thereby affecting the quantum yield.
Stokes Shift The difference between absorption and emission maxima could be significant, a desirable property for fluorescent probes to minimize self-absorption.

Note: This table is predictive and based on the known electronic effects of the trifluoromethoxy group on aromatic systems. Experimental data is required for definitive characterization.

Development of Materials with Tunable Non-Linear Optical Properties (Academic Focus)

Non-linear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. Organic molecules with large second- and third-order NLO responses are particularly sought after due to their fast response times and high damage thresholds. The NLO properties of organic materials are intrinsically linked to their molecular structure, specifically the presence of donor-acceptor (D-π-A) systems that facilitate intramolecular charge transfer.

Table 2: Key Parameters for Assessing Non-Linear Optical Properties

ParameterDescriptionRelevance to this compound
First Hyperpolarizability (β) A measure of the second-order NLO response of a single molecule.The D-A nature of a suitably substituted this compound derivative would be expected to yield a significant β value.
Second Hyperpolarizability (γ) A measure of the third-order NLO response of a single molecule.The extended π-conjugation and the presence of strong acceptor groups could lead to a notable γ value.
Second-Order NLO Susceptibility (χ^(2)) A macroscopic property of a material related to the alignment of molecules with non-zero β.The potential for creating non-centrosymmetric materials from this compound derivatives is a key research interest.
Third-Order NLO Susceptibility (χ^(3)) A macroscopic property of a material related to γ.Materials incorporating this compound could exhibit interesting third-order NLO effects.

Note: The values of these parameters are highly dependent on the specific molecular design and the bulk material's organization.

Role in Catalysis Research and Mechanistic Probes (e.g., as a Radical Acceptor)

The electron-deficient nature of the double bond in benzalmalononitrile derivatives, enhanced by the presence of the two cyano groups, makes them effective Michael acceptors. The introduction of a trifluoromethoxy group at the para-position of the benzene ring further intensifies this electron deficiency. This property suggests a potential role for this compound in catalysis research, particularly in reactions involving nucleophilic addition.

Furthermore, the electron-accepting character of the molecule makes it a candidate for investigation as a radical acceptor or scavenger. In radical reactions, species that can readily accept an electron or a radical species can act as terminators or probes for radical intermediates. The trifluoromethoxy group, being highly electron-withdrawing, can stabilize a radical anion formed upon electron transfer. While specific studies detailing the use of this compound as a radical acceptor are not prominent, the chemical intuition derived from its structure points towards this as a plausible area of investigation. Research on other benzylidene derivatives has explored their free radical scavenging activities, indicating the potential for this class of compounds in such applications.

The study of the reaction kinetics and mechanisms involving this compound could provide valuable insights into various catalytic cycles and radical-mediated processes.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 4-(Trifluoromethoxy)benzalmalononitrile

The primary route to synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of 4-(trifluoromethoxy)benzaldehyde (B1346576) with malononitrile (B47326). While effective, future research will likely focus on developing more sustainable and efficient synthetic protocols.

Emerging trends in "green chemistry" offer several promising avenues for the synthesis of benzalmalononitrile derivatives. lookchem.comjcu.edu.au These approaches prioritize the use of non-toxic solvents, renewable resources, and energy-efficient reaction conditions. For instance, the use of natural catalysts, such as lemon juice, has been shown to be effective for Knoevenagel condensations, offering an eco-friendly and economical alternative to traditional catalysts. lookchem.com Similarly, alum (potassium aluminum sulfate) in an aqueous medium has been successfully employed as a green catalyst for this transformation, providing excellent yields in short reaction times. rasayanjournal.co.in

Another area of development is the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. nih.gov Nanohybrids, such as nickel-copper decorated multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic activity in Knoevenagel condensations under mild conditions. nih.gov The exploration of photocatalytic methods, using catalysts like carbon dots activated by light, also presents an innovative and sustainable approach to this synthesis. mdpi.com

Future research in this area could focus on optimizing these green methodologies for the specific synthesis of this compound, as detailed in the table below.

Catalyst SystemSolventKey AdvantagesRelevant Findings
Lemon JuiceSolvent-freeNatural, economical, non-pollutingEffective for Knoevenagel condensation of aromatic aldehydes with malononitrile. lookchem.com
Alum (KAl(SO4)2·12H2O)WaterReadily available, cost-effective, environmentally friendlyEfficient for condensation in short reaction times with excellent yields. rasayanjournal.co.in
NiCu@MWCNT nanohybridsWater/MethanolRecoverable, reusable, high activityFacilitates Knoevenagel condensation with high efficiency. nih.gov
Photo-activated Carbon DotsVariousSustainable, recyclable, potential for industrial applicationsActs as both a base and a photo-active species, suitable for a range of aldehydes. mdpi.com

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanism and the structure-property relationships of this compound is crucial for its rational application. Advanced spectroscopic and computational techniques are poised to provide deeper insights.

The Knoevenagel condensation mechanism is generally understood to proceed through the deprotonation of the active methylene (B1212753) compound, followed by a nucleophilic attack on the carbonyl group. mdpi.comsigmaaldrich.com However, the specific role of the trifluoromethoxy group in influencing the reaction kinetics and the properties of the final product warrants further investigation. The electron-withdrawing nature of the trifluoromethoxy group is expected to activate the aldehyde towards nucleophilic attack. youtube.com

Advanced spectroscopic techniques can be employed to probe the reaction intermediates and transition states. For instance, in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy can monitor the disappearance of reactants and the appearance of products in real-time. Mass spectrometric techniques have been used to identify transient species in Knoevenagel condensations, and similar methods could be applied to the synthesis of this compound to elucidate the reaction pathway. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for modeling the reaction mechanism and predicting the electronic and photophysical properties of the molecule. nih.gov DFT calculations can be used to determine the optimized geometry, vibrational frequencies, and electronic transitions of this compound and its derivatives. rasayanjournal.co.in Such studies can also elucidate the nature of intramolecular charge transfer, which is often a key feature of such molecules. nih.gov

TechniqueApplication in Studying this compound
In-situ FT-IR/Raman SpectroscopyReal-time monitoring of reaction kinetics and intermediate formation.
Mass SpectrometryIdentification and characterization of transient reaction intermediates. mdpi.com
Density Functional Theory (DFT)Modeling reaction pathways, predicting molecular geometry, and calculating electronic and spectroscopic properties. rasayanjournal.co.innih.gov
Time-Dependent DFT (TD-DFT)Predicting electronic absorption and emission spectra to understand photophysical properties. nih.gov

Rational Design of this compound Derivatives for Tailored Research Applications

The core structure of this compound provides a versatile scaffold for the rational design of new molecules with tailored properties. By systematically modifying the chemical structure, it is possible to fine-tune the electronic, optical, and material properties for specific research applications.

One avenue for derivatization is the introduction of additional substituents on the phenyl ring. The placement of electron-donating or electron-withdrawing groups at different positions can modulate the intramolecular charge transfer characteristics, leading to changes in the absorption and emission spectra. This approach is fundamental in the design of novel dyes, sensors, and nonlinear optical materials.

Another strategy involves the modification of the malononitrile moiety. While the dicyano group is a potent electron acceptor, replacing one or both nitrile groups with other electron-withdrawing groups could lead to new compounds with different reactivity and properties. The development of synthetic routes to such derivatives is an important area for future research. mdpi.com

The principles of rational design, which have been successfully applied to other classes of organic materials like benzothiadiazole derivatives for photonics and electronics, can guide this research. nih.govrsc.org Computational modeling will play a crucial role in predicting the properties of designed derivatives before their synthesis, thereby accelerating the discovery of new functional molecules.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry

The unique combination of a fluorinated substituent and a cyano-rich acceptor group in this compound makes it a prime candidate for interdisciplinary research. The trifluoromethoxy group is known to impart desirable properties such as thermal stability and lipophilicity, which are valuable in materials science and medicinal chemistry. acs.org

In materials science, benzalmalononitrile derivatives are of interest for their potential applications in organic electronics, such as in organic field-effect transistors (OFETs) and as components of functional polymers. nih.gov The strong dipole moment and potential for intermolecular interactions in this compound could lead to interesting self-assembly properties and the formation of ordered thin films.

The synergy between experimental organic synthesis, materials characterization, and computational modeling will be essential to unlock the full potential of this compound and its derivatives. For example, computational chemistry can guide the design of new materials with optimized properties, which can then be synthesized and their performance evaluated in electronic devices. This iterative cycle of design, synthesis, and testing is a hallmark of modern materials discovery.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(Trifluoromethoxy)benzalmalononitrile to achieve high yield and purity?

  • Methodological Answer :
    Synthesis optimization should focus on:
  • Reaction Conditions : Use coupling reactions with trifluoromethylating agents under controlled temperatures (e.g., 60–80°C) to minimize side products. Catalysts like Pd-based systems may enhance aromatic substitution efficiency .
  • Purification : Employ column chromatography with polar/non-polar solvent gradients to separate nitrile byproducts. Recrystallization in acetonitrile or ethyl acetate improves purity .
  • Analytical Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and confirm purity using HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm trifluoromethoxy group integrity (δ ~-58 ppm) and 1H^{1}\text{H} NMR for aromatic proton environments (δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+^+ at m/z 255.05) validates molecular weight .
  • FT-IR : Bands at ~2240 cm1^{-1} (C≡N stretching) and 1250 cm1^{-1} (C-O-C of trifluoromethoxy) confirm functional groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in mitochondrial uncoupling mechanisms?

  • Methodological Answer :
  • Oxygen Consumption Assays : Use isolated mitochondria (e.g., from rat liver) to measure OCR (oxygen consumption rate) with/without the compound (1–10 µM). Compare to FCCP (a known uncoupler) as a positive control .
  • Membrane Potential Probes : Apply JC-1 or TMRM fluorescence to assess ΔΨm collapse. Dose-response curves (0.1–50 µM) clarify potency .
  • Control Experiments : Validate specificity using inhibitors like oligomycin (ATP synthase) and rotenone (Complex I) to rule off-target effects .

Q. What methodological approaches are recommended for resolving contradictory data regarding the compound's efficacy in different biological models?

  • Methodological Answer :
  • Systematic Variation : Test across cell lines (e.g., HEK293 vs. HepG2) with standardized protocols (e.g., 24-h exposure, 10% FBS).
  • Orthogonal Assays : Combine viability (MTT) and apoptosis (Annexin V/PI) assays to distinguish cytostatic vs. cytotoxic effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed nitriles) that may alter activity in specific media .

Q. What strategies can be employed to modify the electronic properties of this compound for enhanced material science applications?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO2_2) at the para position to amplify conductivity in polymers .
  • Copolymerization : Incorporate into polyimide matrices via condensation reactions (e.g., with diamine monomers) to enhance thermal stability (>300°C) .
  • DFT Modeling : Simulate HOMO-LUMO gaps to predict optoelectronic behavior. Experimental validation via UV-Vis (λmax_{\text{max}} ~320 nm) confirms bandgap adjustments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of this compound in organic reactions?

  • Methodological Answer :
  • Reproducibility Checks : Standardize solvent systems (e.g., DMF vs. DMSO) and anhydrous conditions to minimize variability .
  • Kinetic Studies : Perform time-resolved NMR to identify intermediate species. Compare turnover frequencies (TOF) under identical conditions .
  • Cross-Validation : Collaborate with independent labs to verify results, ensuring instrument calibration (e.g., GC-MS retention times) aligns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.